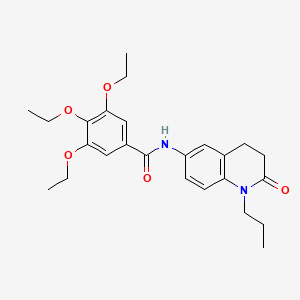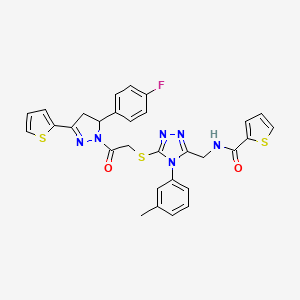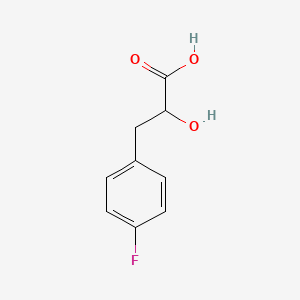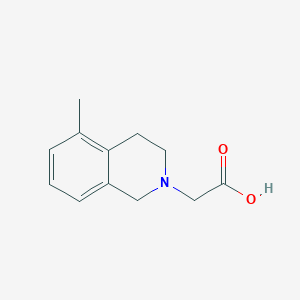
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a synthetic molecule that appears to be related to various pharmacologically active compounds. The structure suggests it is a benzofuran derivative with a sulfonyl group attached to an ethyl chain, which is further connected to a dihydroisoquinolinyl moiety. This complex structure is indicative of a molecule that could have potential applications in medicinal chemistry due to the presence of the benzofuran and isoquinoline units, which are often associated with biological activity.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones has been achieved through a visible light-induced direct difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone, as well as a photoredox-catalyzed trifluoromethylation with trifluoromethyl sulfone . Additionally, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported through a one-pot reaction involving a Friedländer condensation reaction under ultrasound irradiation conditions . These methods highlight the potential synthetic routes that could be adapted for the synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide has been explored using various analytical techniques. The structures of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were established based on spectral data and elemental analyses . Similarly, the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated using DFT methods, which could provide insights into the electronic structure and reactivity of the N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide molecule .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied, particularly focusing on the regioselectivity of reactions involving the nitrogen atoms in the molecules. For example, the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide occurs in a regioselective manner at the nitrogen of the oxoquinoline group . This suggests that the nitrogen atoms in the dihydroisoquinolinyl and benzofuran moieties of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide could also exhibit specific reactivity patterns that could be exploited in chemical synthesis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. The solubility, melting points, and stability of the compound could be inferred from the known properties of benzofuran and isoquinoline derivatives. The presence of the sulfonyl group could also affect the compound's acidity and its interactions with biological molecules. The broad substrate scope and mild reaction conditions reported for the synthesis of related compounds suggest that N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide may also exhibit favorable synthesis and handling properties .
科学的研究の応用
Metabolism and Disposition
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist studied for its metabolism and disposition in humans. After a single oral dose, the drug undergoes extensive metabolism, with the principal route involving oxidation of the benzofuran ring. Two principal circulating components, SB-649868 and a hemiaminal metabolite (M98), were identified, alongside two minor metabolites, a benzofuran ring-opened carboxylic acid (M25) and an amine metabolite (M8). Elimination occurs predominantly via feces, with a smaller amount through urine, indicating that the drug and its metabolites are primarily excreted through the hepatic route (Renzulli et al., 2011).
Synthesis and Biological Activity
A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was synthesized and evaluated for their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, with some also showing antimicrobial action. The study aimed to correlate the biological results with the structural characteristics and physicochemical parameters of these compounds (Zablotskaya et al., 2013).
Synthetic Applications
Visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones represents a novel approach to creating heterocyclic derivatives. This method involves a tandem radical cyclization and sulfonylation reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature. The products can further be converted into 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives, showcasing a versatile synthetic pathway for developing novel compounds with potential biological and pharmacological significance (Liu et al., 2016).
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-20(19-13-16-6-3-4-8-18(16)26-19)21-10-12-27(24,25)22-11-9-15-5-1-2-7-17(15)14-22/h1-8,13H,9-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQLWYFNXXWVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507617.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)

![3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2507624.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)
![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)
![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)
![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)
![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)

![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)
